

# Application Notes and Protocols: VisanoCor In Vivo Imaging Platform

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## Compound of Interest

Compound Name: *Visano cor*

Cat. No.: *B1209611*

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Disclaimer: The following application notes and protocols are for a hypothetical product named "VisanoCor." As of October 2025, "VisanoCor" is not a commercially available product or a recognized technology in scientific literature. This document is intended for illustrative and educational purposes, providing a framework for the application and use of a representative in vivo fluorescent imaging agent based on established scientific principles and currently available technologies.

## Introduction to VisanoCor

VisanoCor is a novel, near-infrared (NIR) fluorescent labeling agent designed for the in vivo imaging of cardiac tissue in preclinical research. It is engineered for high specificity to cardiac myocytes, enabling real-time, non-invasive monitoring of cardiac morphology and function. Its applications are particularly relevant in drug discovery and development for cardiovascular diseases, allowing for longitudinal studies of therapeutic efficacy and cardiotoxicity in small animal models.

## Data Presentation

### Table 1: VisanoCor Photophysical Properties

Property	Value
Excitation Wavelength (max)	780 nm
Emission Wavelength (max)	810 nm
Quantum Yield	> 15% in aqueous buffer
Molar Extinction Coefficient	> 250,000 M <sup>-1</sup> cm <sup>-1</sup>
Stokes Shift	30 nm
Photostability	High, resistant to photobleaching
Biocompatibility	No observed toxicity at recommended doses

**Table 2: Recommended VisanoCor Dosage for In Vivo Imaging**

Animal Model	Route of Administration	Recommended Dose (mg/kg)	Imaging Time Post-Injection
Mouse (20-25g)	Intravenous (tail vein)	2.0	4-24 hours
Rat (200-250g)	Intravenous (tail vein)	2.5	6-36 hours

**Table 3: Quantitative Analysis of Cardiac Signal in a Mouse Model of Myocardial Infarction**

Treatment Group	Mean Fluorescent Signal (Radiant Efficiency)	Standard Deviation	% Change from Control
Sham Control	1.2 x 10 <sup>8</sup>	0.3 x 10 <sup>8</sup>	N/A
MI + Vehicle	0.5 x 10 <sup>8</sup>	0.15 x 10 <sup>8</sup>	-58.3%
MI + Drug X	0.9 x 10 <sup>8</sup>	0.2 x 10 <sup>8</sup>	-25.0%

## Experimental Protocols

## Protocol 1: In Vivo Labeling and Imaging of the Murine Heart with VisanoCor

Objective: To non-invasively visualize and quantify the fluorescent signal from VisanoCor in the heart of a living mouse.

### Materials:

- VisanoCor fluorescent agent
- Sterile, pyrogen-free saline
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS™) with appropriate NIR filters.[\[1\]](#)
- 27-30 gauge needles and syringes
- Animal warming system

### Methodology:

- Preparation of VisanoCor Solution:
  - Reconstitute the lyophilized VisanoCor powder in sterile saline to a final concentration of 1 mg/mL.
  - Vortex gently for 1-2 minutes until fully dissolved.
  - Protect the solution from light.
- Animal Preparation:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
  - Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.

- VisanoCor Administration:
  - Administer the prepared VisanoCor solution via intravenous tail vein injection at a dose of 2.0 mg/kg.
- In Vivo Imaging:
  - Acquire a baseline image before injection.
  - Acquire images at multiple time points post-injection (e.g., 4, 8, 12, and 24 hours) to determine optimal signal-to-noise ratio.[\[1\]](#)
  - Use an appropriate NIR filter set for excitation (e.g., 760 nm) and emission (e.g., 810 nm).
  - Set the exposure time and binning to achieve a good signal without saturation.
- Data Analysis:
  - Use the imaging system's software to draw regions of interest (ROIs) around the cardiac area.[\[2\]](#)
  - Quantify the fluorescent signal in terms of radiant efficiency or other appropriate units.
  - Compare the signal intensity across different time points and treatment groups.

## Protocol 2: Ex Vivo Imaging and Histological Correlation

Objective: To confirm the in vivo cardiac signal and assess the microdistribution of VisanoCor within the heart tissue.

Materials:

- Previously imaged mouse from Protocol 1
- 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
- Cryostat or microtome
- Fluorescence microscope

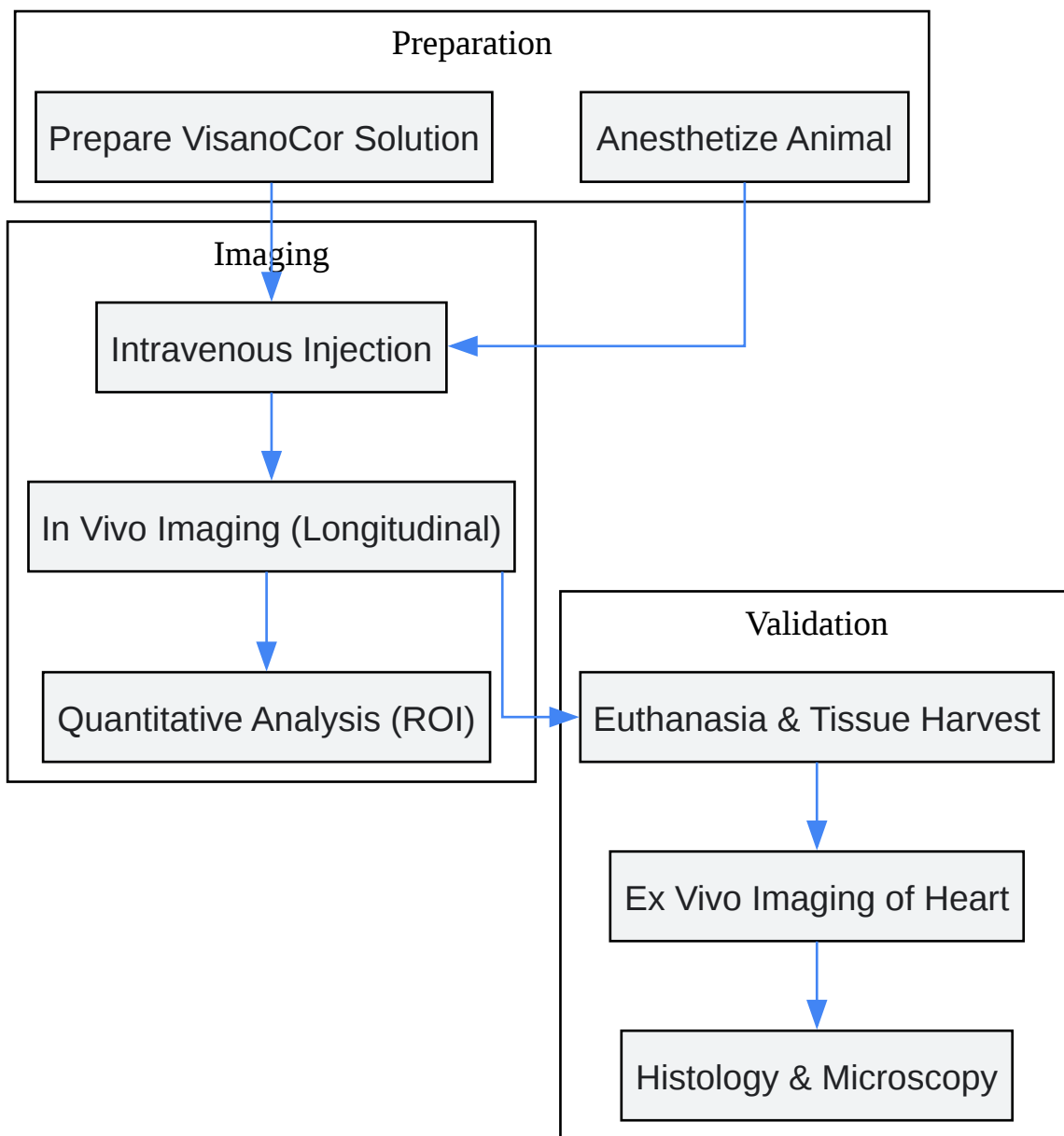
- DAPI nuclear stain

#### Methodology:

- Tissue Harvest and Fixation:
  - At the final imaging time point, euthanize the mouse.
  - Perfuse the mouse with PBS followed by 4% PFA.
  - Excise the heart and post-fix in 4% PFA overnight at 4°C.
- Ex Vivo Imaging:
  - Image the whole, excised heart using the in vivo imaging system to confirm the signal localization.
- Tissue Processing and Sectioning:
  - Cryoprotect the fixed heart in 30% sucrose in PBS.
  - Embed the heart in OCT compound and freeze.
  - Section the heart into 10-20  $\mu$ m thick slices using a cryostat.
- Fluorescence Microscopy:
  - Mount the tissue sections on microscope slides.
  - Counterstain with DAPI to visualize cell nuclei.
  - Image the sections using a fluorescence microscope with appropriate filter cubes for VisanoCor (NIR) and DAPI (blue).
- Analysis:
  - Correlate the macroscopic ex vivo signal with the microscopic distribution of VisanoCor in the cardiac tissue.

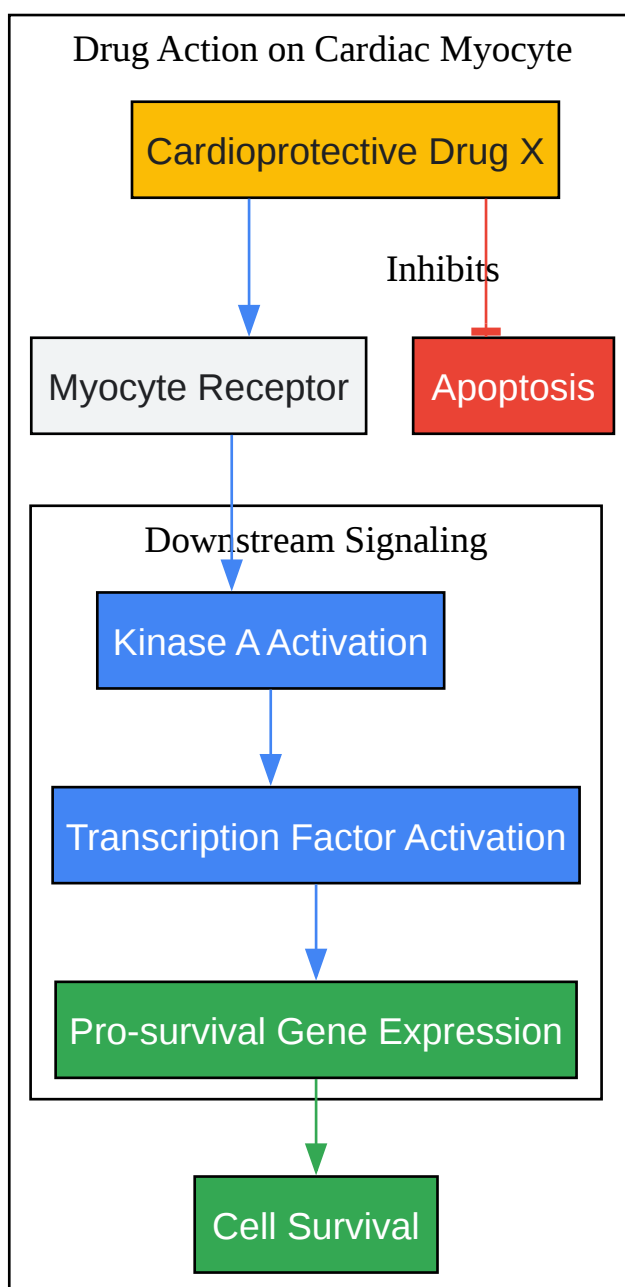
- Assess the co-localization of the VisanoCor signal with cardiac myocytes.

## Visualizations



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Caption: Experimental workflow for in vivo and ex vivo imaging with VisanoCor.



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Caption: Hypothetical signaling pathway for a cardioprotective drug visualized with VisanoCor.

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## References

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